rac-(2R,3S)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine
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Overview
Description
“Rac-(2R,3S)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine” is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a substituted oxolane ring, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluoroaniline and an appropriate oxirane derivative.
Reaction Conditions: The reaction conditions often include the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: Scaling up the laboratory synthesis to a larger scale while maintaining reaction efficiency and yield.
Optimization: Optimizing reaction conditions to minimize by-products and maximize yield.
Automation: Utilizing automated systems for reaction monitoring and control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Rac-(2R,3S)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or aromatic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
Rac-(2R,3S)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(2R,3S)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)oxolan-3-amine: Lacks the fluorine substituent.
2-(4-fluorophenyl)oxolan-3-amine: Lacks the chlorine substituent.
2-(4-chloro-3-fluorophenyl)oxane: Lacks the amine group.
Uniqueness
Rac-(2R,3S)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
2307780-80-7 |
---|---|
Molecular Formula |
C10H11ClFNO |
Molecular Weight |
215.7 |
Purity |
95 |
Origin of Product |
United States |
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